molecular formula C19H20N2O6S B12074195 Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate

Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate

Cat. No.: B12074195
M. Wt: 404.4 g/mol
InChI Key: URCAWNKGNIXCOP-UHFFFAOYSA-N
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Description

Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate is a complex organic compound with a thiophene ring structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C19H20N2O6S/c1-5-27-19(25)16(23)21-17-13(18(24)26-4)11(3)14(28-17)15(22)20-12-8-6-7-10(2)9-12/h6-9H,5H2,1-4H3,(H,20,22)(H,21,23)

InChI Key

URCAWNKGNIXCOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC(=C2)C)C)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester or amine groups can be replaced with other functional groups. Common reagents used in these reactions include acids, bases, and specific catalysts.

Scientific Research Applications

Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application, but generally, it can influence cellular processes by altering signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

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